An In-depth Technical Guide to Bayer 30468: Chemical Structure, Properties, and Mechanism of Action
An In-depth Technical Guide to Bayer 30468: Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bayer 30468, chemically identified as O-Ethyl O-(4-(methylthio)phenyl) methylphosphonothioate, is a broad-spectrum organophosphate insecticide. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and toxicological profile. It details the primary mechanism of action, which involves the inhibition of the acetylcholinesterase enzyme, leading to its insecticidal effects. This guide also outlines general experimental protocols for the synthesis, analysis, and toxicological assessment of organothiophosphate compounds, providing a framework for further research and development.
Chemical Identity and Properties
Bayer 30468 is an organothiophosphate compound with the chemical formula C₁₀H₁₅O₂PS₂.[1] It is also known by other identifiers such as BAY-29952 and ENT 25,612.[1][2]
Table 1: Chemical Identifiers for Bayer 30468
| Identifier | Value |
| IUPAC Name | O-Ethyl O-[4-(methylsulfanyl)phenyl] methylphosphonothioate |
| CAS Number | 2703-13-1[1] |
| Synonyms | BAY-29952, ENT 25,612[1][2] |
| Molecular Formula | C₁₀H₁₅O₂PS₂[1] |
| SMILES | S=P(Oc1ccc(SC)cc1)(OCC)C[1] |
Table 2: Physicochemical Properties of Bayer 30468
| Property | Value | Source |
| Molecular Weight | 262.32 g·mol⁻¹ | [1] |
| Physical State | Liquid | [2] |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available | |
| Vapor Pressure | Data not available |
Mechanism of Action: Acetylcholinesterase Inhibition
The primary mechanism of action of Bayer 30468, like other organophosphate insecticides, is the inhibition of the enzyme acetylcholinesterase (AChE).[2] AChE is crucial for the proper functioning of the nervous system in both insects and mammals. It catalyzes the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses.
The inhibition of AChE by Bayer 30468 leads to an accumulation of acetylcholine in the synaptic cleft. This results in continuous stimulation of cholinergic receptors, leading to hyperexcitability of the nervous system, paralysis, and ultimately, the death of the insect.
Experimental Protocols
Synthesis of O-Ethyl O-(4-(methylthio)phenyl) methylphosphonothioate (General Procedure)
A general method for the synthesis of organothiophosphates involves the reaction of a phosphonothioic dichloride with an alcohol and a phenol. For Bayer 30468, this would involve the reaction of methylphosphonothioic dichloride with ethanol (B145695) and 4-(methylthio)phenol (B156131).
Materials:
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Methylphosphonothioic dichloride
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Ethanol
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4-(methylthio)phenol
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Anhydrous toluene (B28343)
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Dichloromethane
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate (B86663)
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Silica (B1680970) gel for column chromatography
Procedure:
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A solution of 4-(methylthio)phenol in anhydrous toluene is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
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An equimolar amount of triethylamine is added to the solution.
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The mixture is cooled in an ice bath, and a solution of methylphosphonothioic dichloride in anhydrous toluene is added dropwise with stirring.
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
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An equimolar amount of ethanol is then added, and the mixture is stirred overnight.
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The reaction mixture is filtered to remove the triethylamine hydrochloride salt.
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The filtrate is washed with saturated sodium bicarbonate solution and then with brine.
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The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure.
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The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).
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The fractions containing the pure product are combined and the solvent is evaporated to yield O-Ethyl O-(4-(methylthio)phenyl) methylphosphonothioate.
Analysis by Gas Chromatography (GC)
Gas chromatography is a common technique for the analysis of organophosphate pesticides. A general protocol for the analysis of organothiophosphates is provided below.
Instrumentation:
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Gas chromatograph (GC) equipped with a Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD).
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Capillary column suitable for pesticide analysis (e.g., DB-5ms, HP-5).
Procedure:
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Sample Preparation: The sample containing Bayer 30468 is extracted with a suitable organic solvent (e.g., acetonitrile (B52724) or a mixture of acetone (B3395972) and dichloromethane). The extract is then cleaned up using solid-phase extraction (SPE) to remove interfering matrix components.
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Instrumental Analysis:
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The GC oven temperature is programmed to achieve optimal separation of the analytes. A typical program might start at a lower temperature and ramp up to a higher temperature.
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The injector and detector temperatures are set appropriately.
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A small volume of the prepared sample extract is injected into the GC.
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The retention time of the peak corresponding to Bayer 30468 is compared to that of a known standard for identification.
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Quantification is performed by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.
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Toxicological Assessment: Cholinesterase Activity Assay
The inhibitory effect of Bayer 30468 on acetylcholinesterase can be quantified using a cholinesterase activity assay. The Ellman's assay is a widely used colorimetric method.
Principle: This assay measures the activity of cholinesterase by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of dithiobisnitrobenzoate (DTNB) with thiocholine. Thiocholine is generated from the hydrolysis of acetylthiocholine (B1193921) by acetylcholinesterase. The rate of color formation is proportional to the cholinesterase activity.
Procedure:
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Prepare a solution of the test compound (Bayer 30468) at various concentrations.
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In a 96-well plate, add a source of acetylcholinesterase (e.g., purified enzyme or a tissue homogenate).
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Add the different concentrations of the test compound to the wells and incubate for a specific period to allow for enzyme inhibition.
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Initiate the reaction by adding the substrate (acetylthiocholine) and DTNB.
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Measure the absorbance at 412 nm at regular intervals using a microplate reader.
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Calculate the rate of the reaction for each concentration of the inhibitor.
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Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Toxicological Data
Table 3: General Toxicological Profile of Organophosphate Insecticides
| Parameter | Description |
| Acute Toxicity | Can cause rapid onset of symptoms including nausea, vomiting, sweating, blurred vision, muscle twitching, and in severe cases, respiratory failure and death. |
| Chronic Toxicity | Long-term exposure to low levels may lead to neurological and neurobehavioral effects. |
| Environmental Fate | Varies depending on the specific compound and environmental conditions. Generally, they are less persistent in the environment compared to organochlorine pesticides. |
Conclusion
Bayer 30468 is a potent organophosphate insecticide that exerts its effect through the inhibition of acetylcholinesterase. This technical guide has provided an overview of its chemical structure, properties, and mechanism of action, along with general experimental protocols for its synthesis and analysis. Further research is needed to fully characterize its physicochemical properties and to determine its specific toxicological profile. The information presented here serves as a valuable resource for researchers and professionals in the fields of pesticide science and drug development.
